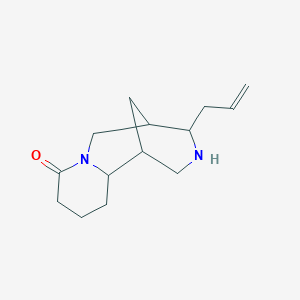
Angustifoline
Vue d'ensemble
Description
Angustifoline is a naturally occurring alkaloid isolated from the rhizome of Epilobium angustifolium L. (Onagraceae). This compound has garnered attention due to its unique structure and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Angustifoline can be synthesized through various chemical routes. One common method involves the use of spectroscopic analysis and quantum-chemical calculations to determine its structure and absolute configurations . The synthetic process typically involves the isolation of the compound from the plant material, followed by purification and structural elucidation using techniques such as NMR spectroscopy and mass spectrometry.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the rhizomes of Epilobium angustifolium. The extraction process includes drying and grinding the plant material, followed by solvent extraction using organic solvents like ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Angustifoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities. For example, oxidation can lead to the formation of quinolizidine derivatives, while substitution reactions can introduce functional groups that improve the compound’s pharmacological properties .
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Mécanisme D'action
The mechanism of action of angustifoline involves multiple pathways:
Autophagy and Apoptosis: this compound induces autophagy and mitochondrial-mediated apoptosis in cancer cells.
Suppression of Cell Invasion and Migration: The compound inhibits the migration and invasion of cancer cells by affecting the cytoskeletal structure and cell adhesion molecules.
Cell Cycle Arrest: this compound causes cell cycle arrest at the G2/M phase, preventing the proliferation of cancer cells.
Comparaison Avec Des Composés Similaires
Angustifoline belongs to the class of quinolizidine alkaloids, which are derived from lysine. Similar compounds include:
Sparteine: Known for its use in the synthesis of chiral ligands and as an antiarrhythmic agent.
Lupanine: Exhibits various pharmacological activities, including antidiabetic and antimicrobial properties.
Uniqueness of this compound: this compound stands out due to its potent anticancer properties and its ability to induce autophagy and apoptosis in cancer cells. Its unique structure and diverse biological activities make it a promising candidate for further research and development in the fields of medicine and pharmacology .
Propriétés
IUPAC Name |
10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIPIBIDDZPDAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1C2CC(CN1)C3CCCC(=O)N3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


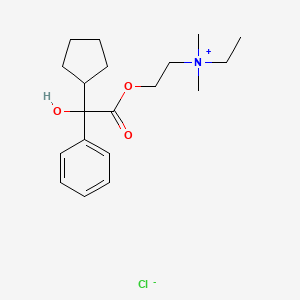
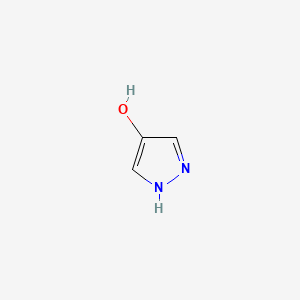
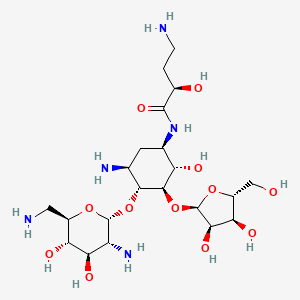

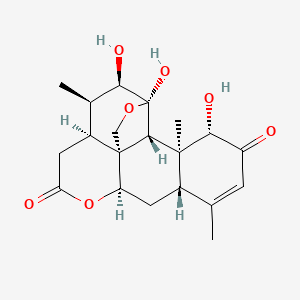
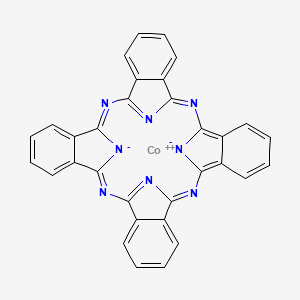
![Bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B1197913.png)
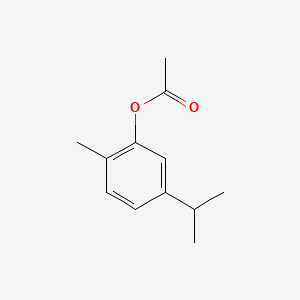
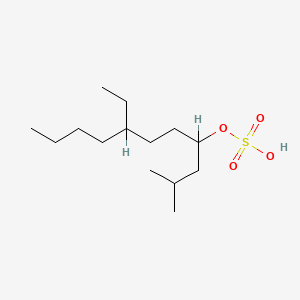
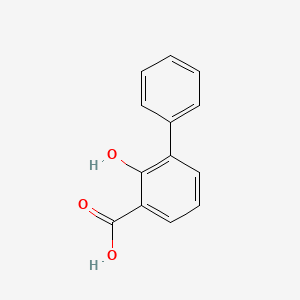
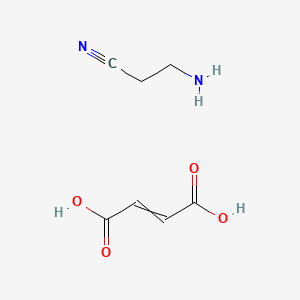
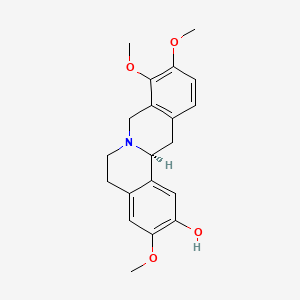
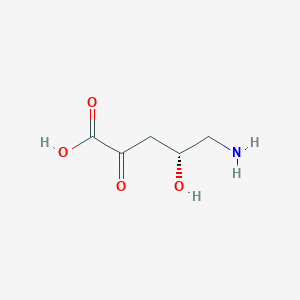
![thymidine 5'-[3-(6-deoxy-D-galactopyranosyl) dihydrogen diphosphate]](/img/structure/B1197925.png)
